molecular formula C9H10FNO4 B2656962 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene CAS No. 1416626-24-8

1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene

Cat. No. B2656962
CAS RN: 1416626-24-8
M. Wt: 215.18
InChI Key: HCMHCKQAYFJGJN-UHFFFAOYSA-N
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Description

“1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene” is a chemical compound with the CAS Number: 1174295-65-8 . It has a molecular weight of 170.18 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11FO2 . The Inchi Code is 1S/C9H11FO2/c1-11-6-7-12-9-4-2-8 (10)3-5-9/h2-5H,6-7H2,1H3 .

Scientific Research Applications

Synthesis and Characterization

1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield, showcasing the efficiency of introducing nitro and methoxy groups onto a fluoro-substituted benzene ring. The structural confirmation through X-ray crystallography highlights the compound's utility in organic synthesis and material science, serving as a precursor for further chemical transformations (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Ordering and Quantum Mechanics

The study on molecular ordering of smectogenic compounds related to 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene utilized quantum mechanics and computer simulations. It provided insights into the translatory and orientational motions of molecules, crucial for understanding liquid crystal behavior and designing materials with specific optical properties (Ojha & Pisipati, 2003).

Photophysical Studies

Investigations into the photoresponsive behavior of fluorinated liquid crystals, including absorption measurements and electronic transitions, offer a glimpse into how substituent effects influence material properties. This research is relevant for improving the UV stability and conductivity of materials, which could extend to compounds like this compound (Praveen & Ojha, 2012).

Radical Decarboxylative Fluorination

The development of novel synthesis techniques, such as the radical decarboxylative fluorination for creating fluoromethyl ethers, showcases the potential for this compound to serve as a substrate in creating complex fluorinated compounds. This method is relevant for producing agrochemicals and pharmaceuticals with enhanced properties (Leung & Sammis, 2015).

Organometallic Chemistry and Catalysis

The use of partially fluorinated benzenes in organometallic chemistry and catalysis, due to their weak coordination to metal centers, opens up avenues for this compound in catalytic processes and as a solvent or ligand in metal-mediated reactions (Pike, Crimmin, & Chaplin, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-14-4-5-15-7-2-3-8(10)9(6-7)11(12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMHCKQAYFJGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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